4,6-Dichloropyrimidine-5-carbaldehyde
Overview
Description
4,6-Dichloropyrimidine-5-carboxaldehyde is a light yellow crystalline solid . It is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
Synthesis Analysis
The compound is used in various chemical reactions. For instance, it is involved in a sequence of reactions of S_NAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . Several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyrimidine-5-carboxaldehyde is characterized by its dichloro and pyrimidine functional groups . The empirical formula is C5H2Cl2N2O and the molecular weight is 176.99 .Chemical Reactions Analysis
The compound undergoes aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .Physical And Chemical Properties Analysis
4,6-Dichloropyrimidine-5-carboxaldehyde is a light yellow crystalline solid . It is incompatible with strong oxidizing agents and strong acids . It should be stored in a cool place .Scientific Research Applications
1. Aromatic Nucleophilic Substitution Reactions
- Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in aromatic nucleophilic substitution reactions. The isolated compounds are products of amination, solvolysis, and condensation processes .
- Methods of Application: The reactions occur under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
- Results: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
2. Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues
- Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
3. Synthesis of Disubstituted Pyrimidines
- Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used as a starting reagent for the synthesis of disubstituted pyrimidines .
- Methods of Application: The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .
4. Synthesis of N-substituted Azacalix Pyrimidines
- Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in the synthesis of N-substituted azacalix pyrimidines .
5. Biarylpyrimidine Synthesis
- Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
6. Synthesis of Amino Acid and Peptide Analogues
- Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
4. Synthesis of N-substituted Azacalix Pyrimidines
- Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in the synthesis of N-substituted azacalix pyrimidines .
5. Biarylpyrimidine Synthesis
- Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
6. Synthesis of Amino Acid and Peptide Analogues
Safety And Hazards
properties
IUPAC Name |
4,6-dichloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSJHQXYQAUDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356108 | |
Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrimidine-5-carbaldehyde | |
CAS RN |
5305-40-8 | |
Record name | 4,6-Dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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